Evidence Item 1: GAPDH Cellular Activity (EC₅₀) – Target Engagement in a Bifunctional Conjugate Context
In a cell-based GAPDH engagement assay, a heterobifunctional conjugate incorporating the 6-(2,6-dimethylmorpholino)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime warhead achieved an EC₅₀ of 300 nM against human GAPDH [1]. No standalone EC₅₀ data for the free warhead are publicly available. The closest comparator, 6-(1H-pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 956402-29-2), has no reported GAPDH activity in any format, reflecting a fundamental difference in the heterocyclic substituent at the pyridine 6-position rather than the oxime terminus alone .
| Evidence Dimension | Cellular GAPDH engagement potency |
|---|---|
| Target Compound Data | EC₅₀ = 300 nM (as warhead in bifunctional conjugate; free warhead data not available) [1] |
| Comparator Or Baseline | 6-(1H-Pyrazol-1-yl)nicotinaldehyde O-(2,6-dichlorobenzyl)oxime (CAS 956402-29-2): no GAPDH activity data available |
| Quantified Difference | Not directly calculable (target vs. no data); the differential lies in documented therapeutic relevance of the morpholino substituent within the Degrader patent family [1] |
| Conditions | Human GAPDH; RPMI-1640 + 15% FBS; cells maintained at 2×10⁵–1×10⁶/mL; EC₅₀ determined post-centrifugation [1] |
Why This Matters
For groups prosecuting GAPDH-targeting degraders, the patent-verified cellular engagement EC₅₀ provides a procurement-justifying benchmark that is entirely absent for competing oxime ether building blocks.
- [1] BindingDB Entry BDBM651550. EC₅₀ = 300 nM for human GAPDH (US20240050576, Compound 26). View Source
